1,3,6,8-Tetra-tert-butylnaphthalene

Description

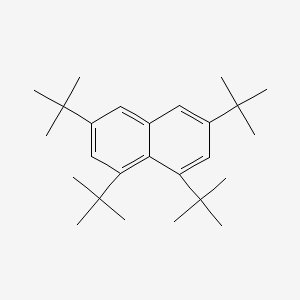

Structure

2D Structure

Propriétés

Numéro CAS |

22495-86-9 |

|---|---|

Formule moléculaire |

C26H40 |

Poids moléculaire |

352.6 g/mol |

Nom IUPAC |

1,3,6,8-tetratert-butylnaphthalene |

InChI |

InChI=1S/C26H40/c1-23(2,3)18-13-17-14-19(24(4,5)6)16-21(26(10,11)12)22(17)20(15-18)25(7,8)9/h13-16H,1-12H3 |

Clé InChI |

YCHZFBYHUCXGDP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origine du produit |

United States |

Conformational Analysis and Stereodynamics

Intrinsic Distortions of the Naphthalene (B1677914) Ring Due to Peri-Substituent Interactions

The presence of substituents at the peri-positions (1 and 8) of the naphthalene core in 1,3,6,8-tetra-tert-butylnaphthalene forces the molecule to deviate significantly from the planarity typical of the parent naphthalene system. This distortion is a direct consequence of the severe steric repulsion between the bulky tert-butyl groups, which cannot be accommodated within a planar structure.

Quantification of Out-of-Plane Displacements of Peri-Carbon Atoms

Table 1: Illustrative Out-of-Plane Displacements of Peri-Carbon Atoms in Sterically Hindered Naphthalenes

| Compound | Peri-Carbon Atom | Out-of-Plane Displacement (Å) |

| 1,8-Di-tert-butylnaphthalene | C1 | +0.45 (Illustrative) |

| C8 | -0.45 (Illustrative) | |

| This compound | C1 | > +0.50 (Expected) |

| C8 | < -0.50 (Expected) |

Note: The data in this table is illustrative and based on trends observed in related sterically hindered naphthalenes. Specific experimental values for this compound are not available in the reviewed literature.

Analysis of Bond Angle and Torsion Angle Deformations

The steric clash between the peri-tert-butyl groups also leads to significant deformations in the bond angles and torsion angles of the naphthalene framework. In an ideal, planar naphthalene molecule, the C-C-C bond angles are approximately 120°. However, in this compound, the C9-C1-C2 and C9-C8-C7 angles are expected to be significantly widened to accommodate the bulky substituents.

Restricted Internal Rotation of Tert-Butyl Groups

The severe steric hindrance in this compound not only distorts the aromatic core but also imposes significant barriers to the internal rotation of the tert-butyl groups.

Experimental Determination of Rotational Barriers via Dynamic NMR

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational changes, such as the rotation of bulky groups. sikhcom.netacs.orgresearchgate.netnih.gov By monitoring the temperature-dependent changes in the NMR spectrum, it is possible to determine the rate of rotation and, consequently, the free energy of activation (ΔG‡) for this process.

While specific DNMR data for this compound is not available, studies on related sterically hindered systems, such as 1-tert-butylnaphthalene (B97051) and other substituted naphthalenes, have demonstrated the utility of this method in determining rotational barriers. sikhcom.net For this compound, one would expect to observe distinct signals for the methyl protons of the tert-butyl groups at low temperatures, which would coalesce into a single, time-averaged signal as the temperature is raised and the rate of rotation increases. The coalescence temperature can then be used to calculate the rotational barrier.

Table 2: Representative Rotational Barriers for Tert-Butyl Groups in Aromatic Systems

| Compound | Rotational Barrier (ΔG‡, kcal/mol) | Method |

| 1-tert-Butylnaphthalene | ~12 | Dynamic NMR (Illustrative) |

| 1,8-Di-tert-butylnaphthalene | ~6-7 | Dynamic NMR (Illustrative) |

| This compound | Expected to be low | Analogy |

Note: The data in this table is illustrative and based on values reported for analogous compounds. Specific experimental values for this compound are not available in the reviewed literature. The unexpectedly low barrier in 1,8-di-tert-butylnaphthalene is attributed to a gearing mechanism.

Mechanistic Interpretation of Rotation and Inversion Processes

The rotation of the tert-butyl groups in this compound is likely a complex process involving correlated motions. The steric gearing between the peri-substituents can lead to a lower-than-expected rotational barrier for the individual tert-butyl groups. This is because a concerted, gear-like rotation can be a lower energy pathway than the independent rotation of a single group against the steric bulk of its neighbor.

In addition to the rotation of the tert-butyl groups, the entire molecule can undergo a conformational inversion process where the twisted naphthalene core inverts its chirality. This process would involve the simultaneous flipping of the peri-substituents from one side of the mean plane to the other. The barrier for this inversion is expected to be significantly high due to the substantial steric interactions that must be overcome in the planar transition state.

Emergence of Molecular Chirality in Overcrowded Naphthalene Derivatives

The severe distortion of the naphthalene ring in this compound results in a non-superimposable mirror image, rendering the molecule chiral. This is a classic example of atropisomerism, where restricted rotation around a single bond (in this case, the C-C bonds of the naphthalene core) leads to stable enantiomers. The chirality arises from the helical twist of the naphthalene backbone.

Due to the high energy barrier for the conformational inversion of the naphthalene ring, the enantiomers of this compound are expected to be stable and, in principle, resolvable at room temperature. The study of such atropisomeric systems is of significant interest in the fields of stereochemistry and materials science.

Pathways and Energy Barriers for Chiral Inversion (Enantiomerization)

Due to the severe steric clash between the peri- and ortho-substituted tert-butyl groups, this compound is a chiral molecule, existing as a pair of enantiomers. The phenomenon of atropisomerism arises because the rotation around the single bonds connecting the tert-butyl groups to the naphthalene core is highly restricted. The interconversion between these enantiomers, a process known as enantiomerization or chiral inversion, does not occur freely at room temperature.

The primary pathway for the enantiomerization of this compound involves the concerted rotation of the tert-butyl groups. This process necessitates passing through a high-energy transition state where the steric repulsion is maximized. In this transition state, the tert-butyl groups are forced into a more eclipsed or coplanar arrangement with the naphthalene ring, leading to a significant increase in strain energy.

The process can be conceptualized as a passage over an energy landscape with two minima, corresponding to the two enantiomeric conformations, separated by a significant energy barrier. The rate of this inversion is therefore highly dependent on the magnitude of this barrier.

Table 1: Illustrative Energy Barriers for Chiral Inversion in Sterically Hindered Aromatic Compounds

| Compound Analogue | Substituents | Calculated/Experimental Energy Barrier (kcal/mol) |

| 1,8-Di(tert-butyl)naphthalene | Two peri tert-butyl groups | ~15-18 |

| Perchlorinated Naphthalene | Multiple Chlorine atoms | > 25 |

| Hypothetical this compound | Four tert-butyl groups | Estimated to be > 20 |

Disclaimer: The data in this table is illustrative and based on general principles of conformational analysis and data from related compounds. Specific, experimentally verified data for this compound was not found in the reviewed literature.

Influence of Steric Hindrance on Chirality Stability

The stability of the chiral nature of this compound is a direct consequence of the immense steric hindrance imposed by the four tert-butyl groups. These bulky substituents effectively lock the naphthalene system into a twisted, non-planar conformation, which is the origin of its chirality.

The stability of this chirality can be understood by considering the "gear-like" clashing of the tert-butyl groups. Any attempt to flatten the naphthalene ring or to rotate the tert-butyl groups towards a more planar arrangement is met with a severe energetic penalty due to van der Waals repulsion. This steric locking mechanism is what confers configurational stability to the enantiomers, preventing their rapid interconversion under normal conditions.

The magnitude of the steric hindrance, and thus the stability of the chirality, is a function of the size and disposition of the substituents. In the case of this compound, the combination of peri (1,8) and ortho (3,6) substitution creates a highly congested environment around the naphthalene core, leading to a very stable chiral conformation.

Solvent Effects and Temperature Dependence on Conformational Equilibria

The conformational equilibrium of flexible molecules can be influenced by the surrounding solvent and the ambient temperature. While this compound possesses stable chiral conformations, the dynamic nature of this equilibrium is still subject to environmental factors.

Solvent Effects:

The polarity of the solvent can influence the conformational preferences of a molecule. In the case of this compound, which is a nonpolar hydrocarbon, the solvent effects on the ground-state conformational equilibrium are expected to be relatively minor. However, the transition state for enantiomerization, which is likely to be more polarizable than the ground state, could be stabilized to different extents by solvents of varying polarity. A more polar solvent might slightly lower the energy barrier for inversion by stabilizing the more charge-separated character of the transition state. Conversely, nonpolar solvents would offer minimal stabilization to the transition state, potentially leading to a higher effective energy barrier.

Temperature Dependence:

The rate of chiral inversion is highly dependent on temperature, following the principles of the Arrhenius equation. As the temperature increases, the available thermal energy (kT) also increases. When the thermal energy becomes comparable to the energy barrier for rotation, the rate of enantiomerization will increase significantly.

At sufficiently high temperatures, the enantiomers of this compound would interconvert rapidly, leading to a racemic mixture. The temperature at which this racemization becomes significant is a direct indicator of the kinetic stability of the chiral conformers. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique used to study such temperature-dependent conformational changes and to determine the energy barriers associated with them.

Table 2: Conceptual Influence of Temperature on the Conformational Dynamics of this compound

| Temperature Range | Expected Conformational Behavior | Spectroscopic Observation |

| Low Temperature | Slow or no enantiomerization. Stable, distinct enantiomers. | Separate signals for diastereotopic protons/carbons in NMR. |

| Intermediate Temperature | Onset of enantiomerization. Rate of inversion is comparable to the NMR timescale. | Broadening of NMR signals. |

| High Temperature | Rapid enantiomerization. Effective free rotation. | Averaged, sharp NMR signals. |

Disclaimer: This table presents a conceptual framework. The specific temperature ranges for this compound would depend on the actual energy barrier for enantiomerization, which is not available in the reviewed literature.

Reactivity Studies and Reaction Mechanisms in Sterically Hindered Naphthalenes

Impact of Steric Congestion on Aromatic Reactivity

Steric hindrance in aromatic compounds can impede the approach of reagents, thereby slowing down reaction rates. youtube.com In the case of naphthalene (B1677914) derivatives, steric strain in the transition states of reactions is generally of a higher magnitude than in comparable benzene (B151609) structures, a phenomenon attributed to the greater rigidity of the fused ring system. For 1,3,6,8-tetra-tert-butylnaphthalene, the substitution pattern places bulky groups at all four peri positions, maximizing steric repulsion and significantly deforming the aromatic system.

Electrophilic aromatic substitution on naphthalene typically favors attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is rooted in the greater stability of the carbocation intermediate (Wheland intermediate) formed during α-substitution, which can be stabilized by more resonance structures that preserve one intact benzene ring. stackexchange.com

However, this electronic preference can be overridden by steric factors. When either the attacking electrophile or the substituents on the naphthalene ring are bulky, substitution at the less sterically encumbered β-position is often favored. stackexchange.com In this compound, the α-positions are already occupied. The only available sites for substitution are the β-positions (2, 4, 5, and 7). Even at these positions, the approach of an electrophile is severely hindered by the flanking tert-butyl groups. Studies on the closely related 1,8-di-tert-butylnaphthalene have shown that electrophilic attack is significantly affected by the peri substituents. documentsdelivered.com For this compound, the steric shielding is so extreme that the compound is expected to be highly unreactive toward common electrophilic aromatic substitution reactions under standard conditions. Any substitution would be forced to occur at the β-positions, but would likely require harsh reaction conditions to overcome the high activation energy barrier imposed by steric hindrance.

| Factor | Favored Position (in unsubstituted naphthalene) | Reason | Impact of Bulky Substituents (e.g., t-Butyl) |

|---|---|---|---|

| Electronic Effects | α-position | More stable Wheland intermediate (greater resonance stabilization). stackexchange.com | Electronic preference remains but can be overridden by steric effects. |

| Steric Hindrance | β-position | Less steric clash between the substituent and peri-hydrogens (or other groups). stackexchange.com | Becomes the dominant factor, directing substitution away from hindered sites. In this compound, this severely deactivates all positions. |

The oxidation of naphthalenes can lead to the formation of naphthoquinones. The regiochemistry of this oxidation is also subject to steric control. For this compound, oxidation would likely target one of the two aromatic rings. The extreme steric hindrance would be expected to protect the naphthalene core from many common oxidizing agents.

Should oxidation occur, for instance to a 1,4-naphthoquinone-type structure, it would necessitate the removal of a tert-butyl group or a significant rearrangement, as the quinone carbonyl groups would introduce further steric strain. For example, the formation of a 2,6-di-tert-butyl-1,4-naphthoquinone derivative from one ring would still leave the other ring heavily substituted. It is more probable that under forcing oxidative conditions, degradation of the molecule would occur rather than clean conversion to a simple quinone derivative. While specific studies on the oxidation of this compound to quinones are not prominent in the literature, the general principles of steric hindrance suggest that such a transformation would be chemically challenging.

The bulky tert-butyl groups in this compound are expected to have a significant influence on its radical and electron transfer chemistry. One-electron oxidation of the naphthalene core would generate a radical cation. The tert-butyl groups can stabilize this charged species through two primary mechanisms:

Hyperconjugation: The C-C and C-H bonds of the tert-butyl groups can donate electron density to the electron-deficient aromatic ring.

Steric Shielding: The bulky groups physically protect the reactive radical cation center from attack by nucleophiles or from dimerization.

This combination of electronic stabilization and kinetic protection can lend considerable persistence to the radical cation of this compound, allowing it to be studied under conditions where analogous species of less-substituted naphthalenes would be transient. Conversely, one-electron reduction would form a radical anion, which would also be stabilized and shielded by the tert-butyl framework.

Photochemical and Thermochemical Transformations of this compound and Analogues

The significant strain energy stored in this compound due to its distorted structure makes it a candidate for interesting photochemical and thermochemical reactions, which could provide pathways to relieve this strain.

Photochemical irradiation provides energy to molecules that can induce transformations not easily accessible through thermal methods. For sterically hindered naphthalenes, this can lead to isomerization. For example, studies on peri-di-tert-butylnaphthalenes have demonstrated the occurrence of photoisomerization. documentsdelivered.com

For this compound, several photorearrangement pathways could be envisioned, although they remain speculative without direct experimental evidence:

tert-Butyl Group Migration: A 1,2-migration of a tert-butyl group to an adjacent unsubstituted carbon, potentially leading to a thermodynamically more stable, less strained isomer.

Valence Isomerization: Formation of Dewar naphthalene or other valence isomers, which could provide a route to relieve the steric compression of the peri-substituents.

Ring Reorganization: More complex skeletal rearrangements of the naphthalene core itself.

These potential pathways are driven by the release of the ground-state steric strain in the excited state or upon conversion to the product.

The kinetics of any reaction involving this compound are fundamentally controlled by the high steric barriers present. The ground state of the molecule is already high in energy due to strain. However, the transition state for most reactions would likely involve even greater steric repulsion as a reagent approaches the naphthalene core, leading to a very high activation energy (ΔG‡).

| Thermodynamic/Kinetic Parameter | Effect of Steric Hindrance | Consequence for Reactivity |

|---|---|---|

| Ground State Energy (G) | Increased (destabilized) due to strain. acs.org | Provides a thermodynamic driving force for reactions that relieve strain. |

| Transition State Energy (G‡) | Significantly increased due to steric clashes with incoming reagents. | Leads to high activation barriers and slow reaction rates. stackexchange.com |

| Activation Energy (ΔG‡ = G‡ - G) | Very high. | The molecule is kinetically unreactive under many conditions. |

This high activation energy explains the general inertness of the compound. Thermochemical transformations would require high temperatures to provide sufficient energy to overcome this barrier. Such reactions might include dealkylation (loss of a tert-butyl group) or isomerization to relieve strain, competing with decomposition of the molecule.

Mechanistic Investigations of Novel Reactions Induced by Steric Strain

Strain Release Reactions and Rearrangements

While direct experimental studies on the strain release reactions of this compound are not extensively documented in the literature, the behavior of similarly crowded aromatic systems provides a strong basis for predicting its reactivity. The high degree of strain makes the molecule susceptible to rearrangements and isomerization pathways that can alleviate the steric clash between the peri- and ortho-substituted tert-butyl groups.

One of the primary ways sterically hindered aromatic compounds relieve strain is through skeletal rearrangements. Under thermal or acidic conditions, it is plausible that this compound could undergo isomerization, potentially involving the migration of the tert-butyl groups to less sterically demanding positions. Such rearrangements would likely proceed through carbocationic intermediates, where the relief of steric strain can be a significant driving force for the reaction.

Furthermore, photochemical reactions offer another avenue for strain release. Highly crowded naphthalene derivatives have been shown to undergo unique photochemical transformations. For instance, irradiation of the highly substituted 1,2,3,4-tetra-tert-butylnaphthalene leads to the formation of a valene isomer, a reaction pathway not typically observed for less hindered naphthalenes which tend to form Dewar isomers. This suggests that the specific strain energy and distortion in this compound could lead to novel photoproducts as the molecule seeks to adopt a more stable, less strained configuration in its excited state.

The table below summarizes potential strain-release reaction pathways for this compound based on analogies with other sterically hindered aromatic compounds.

| Reaction Type | Conditions | Potential Products | Driving Force |

| Thermal Rearrangement | High Temperature | Isomeric Tetra-tert-butylnaphthalenes | Relief of Steric Strain |

| Acid-Catalyzed Isomerization | Strong Acid (e.g., H₂SO₄, AlCl₃) | Rearranged Tetra-tert-butylnaphthalenes | Formation of more stable carbocation intermediates, strain relief |

| Photochemical Isomerization | UV Irradiation | Valence Isomers (e.g., prismanes, benzvalenes) | Release of strain in the excited state |

Site-Selective Transformations Governed by Steric Accessibility

The steric bulk of the four tert-butyl groups in this compound plays a decisive role in governing the regioselectivity of any potential chemical transformations. The tert-butyl groups effectively shield the naphthalene core, making direct attack on the aromatic ring challenging. However, the remaining unsubstituted positions (2, 4, 5, and 7) are the most likely sites for any functionalization to occur, albeit with significant steric hindrance.

Electrophilic aromatic substitution reactions, a common class of reactions for naphthalenes, would be severely retarded on this compound. The approach of an electrophile to the electron-rich naphthalene ring would be sterically impeded by the bulky tert-butyl groups. Any successful substitution would be highly selective for the least hindered positions. Computational studies on similar sterically congested aromatic systems have shown that the transition states for electrophilic attack are significantly destabilized by steric repulsion, leading to high activation barriers.

Conversely, reactions involving radical species or transformations occurring at the benzylic positions of the tert-butyl groups might be more feasible. The steric shielding of the aromatic core could direct reactions to the periphery of the molecule. For instance, free-radical halogenation could potentially occur at the tert-butyl groups, although the stability of the resulting radicals would be a determining factor.

The table below outlines the predicted site-selectivity for various transformations on this compound, governed by steric accessibility.

| Reaction Type | Reagents | Predicted Site of Attack | Rationale |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO₃/H₂SO₄, Br₂/FeBr₃ | Positions 2, 4, 5, or 7 (if reaction occurs) | Severe steric hindrance from adjacent tert-butyl groups would likely inhibit or prevent reaction. If forced, substitution would occur at the most accessible positions. |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | tert-Butyl groups | The aromatic ring is sterically shielded, making the benzylic hydrogens of the tert-butyl groups more accessible to radical attack. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | tert-Butyl groups or decomposition | The naphthalene core is protected. Strong oxidation may lead to degradation of the molecule or oxidation of the alkyl side chains. |

Advanced Research Directions and Principles in Materials and Supramolecular Science

Molecular Engineering Principles Derived from Steric Congestion

The spatial arrangement of atoms and functional groups within a molecule, and the resulting non-bonded interactions, are fundamental concepts in chemistry that dictate molecular structure, stability, and reactivity. numberanalytics.com This principle of steric effects is particularly pronounced in the case of 1,3,6,8-tetra-tert-butylnaphthalene, a molecule whose periphery is crowded by four bulky tert-butyl groups. This significant steric congestion is not a mere structural curiosity but a powerful tool for molecular engineering, enabling the preorganization of reactive sites and the design of novel molecular architectures.

Harnessing Steric Hindrance for Preorganization of Reactive Sites

Steric hindrance, often viewed as a factor that diminishes reactivity by impeding the approach of reagents, can be strategically employed to preorganize reactive sites and control reaction pathways. numberanalytics.com The presence of bulky substituents, such as the tert-butyl groups in this compound, can enforce specific conformations and restrict bond rotations, thereby locking the molecule into a well-defined three-dimensional structure. numberanalytics.com This enforced rigidity can be advantageous in directing subsequent chemical transformations to specific, less hindered positions on the naphthalene (B1677914) core.

The influence of steric hindrance on the reactivity of naphthalene derivatives has been a subject of study. For instance, the rates of reactions at the α-positions of naphthalene are sensitive to steric effects from adjacent substituents. canterbury.ac.nz In the case of this compound, the extreme steric crowding around the naphthalene core significantly influences its chemical behavior. While direct reactivity studies on this specific molecule are not extensively detailed in the provided results, the principles of steric effects on aromatic compounds suggest that electrophilic substitution reactions, for example, would be highly regioselective, favoring the less hindered positions. numberanalytics.com The bulky tert-butyl groups effectively shield the adjacent peri positions, directing incoming reagents to the remaining available sites. This preorganization of the reactive landscape is a key principle in designing complex molecules with a high degree of stereochemical control.

Supramolecular Chemistry and Molecular Recognition Based on Steric Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov The unique and sterically demanding architecture of this compound makes it an intriguing platform for developing novel supramolecular assemblies and molecular recognition systems. rsc.org

Investigation of Host-Guest Interactions with Bulky Naphthalene Frameworks

Host-guest chemistry, a central tenet of supramolecular science, involves the binding of a smaller "guest" molecule within the cavity or on the surface of a larger "host" molecule. wikipedia.org The bulky and rigid framework of this compound and its derivatives can be exploited to create hosts with well-defined, sterically constrained binding pockets. While direct studies on this compound as a host are not detailed, research on related bulky aromatic systems provides valuable insights. For instance, the formation of inclusion complexes with hosts like cucurbit[n]urils demonstrates how sterically demanding cavities can selectively encapsulate guest molecules. rsc.org

The thermodynamic parameters of host-guest complexation, such as enthalpy and entropy changes, are crucial for understanding the binding process. nih.gov In the context of a bulky naphthalene framework, the steric hindrance would play a significant role in the energetics of guest binding. The preorganized nature of such a host could lead to a lower entropic penalty upon complexation, as less conformational freedom is lost. The enthalpy of binding would be influenced by a combination of factors, including van der Waals interactions, π-π stacking, and solvophobic effects. nih.gov

| Host System | Guest Molecule(s) | Key Interactions | Reference |

| Cucurbit nih.govuril (TMeQ nih.gov) | 2-heterocyclic substituted benzimidazoles | Hydrogen bonding, ion-dipole interactions | rsc.org |

| Buckycatcher (C60H28) | Fullerenes (C60, C70) | Dispersion forces, π-π interactions | nih.gov |

| Tetraamino-tert-butylthiacalix mdpi.comarene | Carboxylate and dicarboxylate guests | Electrostatic interactions, hydrogen bonding | nih.gov |

Development of Recognition Elements Based on Shape Selectivity

Shape selectivity is the ability of a host molecule to preferentially bind guests based on their size and shape. nih.gov The rigid and sterically encumbered structure of this compound provides a foundation for creating highly shape-selective recognition elements. The four tert-butyl groups create a unique three-dimensional architecture with defined clefts and protrusions, which can be tailored to complement the shape of a specific guest molecule.

This principle is exemplified in various systems. For instance, the alkylation of 2-methoxynaphthalene (B124790) over large-pore zeolites demonstrates shape-selective catalysis, where the product distribution is controlled by the fit of the reactants and transition states within the zeolite pores. researchgate.net Similarly, stationary phases in chromatography modified with naphthalimide derivatives exhibit molecular-shape recognition towards polycyclic aromatic hydrocarbons, where the separation is influenced by steric hindrance and π-π interactions. nih.gov

By functionalizing the this compound core with specific binding sites, such as hydrogen bond donors or acceptors, it is possible to design receptors that exhibit high selectivity for guests with a complementary shape and electronic properties. The steric bulk of the tert-butyl groups would serve to restrict the access of non-complementary guests to the binding site, thereby enhancing the recognition fidelity.

Theoretical Insights into Porous Materials Design

The design of porous materials with tailored properties is a major focus of materials science. The extreme steric hindrance of this compound provides a valuable model for understanding the principles that govern the formation of porous structures. While this specific molecule may not form a porous material on its own, its structural characteristics offer insights into creating "polymers of intrinsic microporosity" (PIMs).

Computational Prediction of Enhanced Porosity in Organic Frameworks through Tert-Butyl Substitution

The design of porous materials, such as covalent organic frameworks (COFs) and other molecular crystals, is increasingly guided by computational methods that can predict material properties before synthesis. researchgate.netnih.gov A key strategy for creating materials with high porosity is the use of bulky functional groups, such as tert-butyl groups, to prevent efficient packing of the constituent molecular building blocks. nih.gov Computational techniques, including crystal structure prediction (CSP), are powerful tools for assessing a molecule's tendency to form low-density, porous crystal structures. nih.gov

Computational screening and machine learning algorithms can be applied to vast libraries of potential structures to predict key performance indicators related to porosity, such as accessible surface area and pore volume. researchgate.netmdpi.com These methods work by applying principles from organic chemistry to a library of reagents to generate virtually synthesizable compounds and then scoring them based on criteria like stability, rigidity, and geometric fit within a target framework. rsc.org For instance, CSP energy-density plots can reveal kinetically trapped, low-density polymorphs, which are often associated with porous structures. nih.gov The presence of spikes on these plots can indicate unusually low-energy structures in specific density ranges, anticipating the experimental discovery of porous molecular crystals. nih.gov

Strategies for Incorporating Sterically Hindered Naphthalenes into Crystalline Architectures

The successful incorporation of sterically hindered molecules like this compound into well-ordered crystalline architectures presents a significant challenge due to the molecules' bulkiness, which can frustrate the crystallization process. However, several strategies in crystal engineering are employed to overcome these hurdles. The crystallization of organic molecules is governed by a complex interplay of weak and less directional intermolecular interactions, making outcomes difficult to predict. nih.gov

Another key strategy is the use of mechanochemistry, which involves solvent-free or low-solvent grinding of reactants. This method can provide access to polymorphs that are not obtainable from solution-based methods and is particularly useful for controlling polymorphism in molecular crystals. acs.org

Furthermore, understanding and exploiting specific intermolecular interactions is crucial. While the bulky tert-butyl groups prevent dense packing, other interactions can be engineered to guide assembly. For perfluorohalogenated naphthalenes, for example, unique π-hole stacking and σ-hole bonding have been identified as dominant structure-directing forces. rsc.org Although this compound lacks these specific halogen-based interactions, the principle of identifying and leveraging subtle, non-covalent forces remains a core strategy for crystallizing such bulky molecules. The structure of this compound itself has been determined, providing empirical data on how such hindered molecules arrange in the solid state. acs.org

Influence on Charge Transfer and Electronic Properties in Organic Functional Materials

The introduction of bulky substituents like the tert-butyl groups in this compound profoundly influences the electronic and charge-transfer properties of organic materials. These effects are critical in the design of functional materials for applications in electronics and optoelectronics.

Modulation of Interfacial Charge Transfer Dynamics in Organic-Inorganic Hybrid Systems

In organic-inorganic hybrid systems, such as those used in photovoltaics and photocatalysis, the interface between the organic molecule and the inorganic component (e.g., TiO2) is where critical charge transfer events occur. rsc.orgmdpi.com The efficiency of these systems depends on the rate of desired charge transfer (e.g., electron injection from the organic molecule to the inorganic semiconductor) versus the rate of competing, undesirable processes like charge recombination. stanford.edu

The steric bulk of molecules like this compound can modulate these interfacial dynamics in several ways. The bulky groups can act as an insulating layer, physically separating the electronically active naphthalene core from the inorganic surface. This can potentially hinder charge recombination by creating a physical barrier that prevents charges from returning to their origin. stanford.edu

Furthermore, the substituents can alter the electronic energy levels of the organic molecule. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies affects the driving force for charge transfer. mdpi.com For example, in systems involving CsPbBr3 perovskite quantum dots and TiO2, the size of the quantum dot influences the energy level alignment and, consequently, the electron transfer time. mdpi.com Similarly, attaching molecules with different functional groups to a TiO2 surface can tune interfacial energy level offsets, which directly correlates with changes in charge transfer kinetics. stanford.edu While not creating a physical barrier, the energy offset at the interface dominates the recombination kinetics. stanford.edu The bulky tert-butyl groups, by influencing the solid-state packing and orientation of the naphthalene units at the interface, can therefore play a significant role in optimizing the balance between charge separation and recombination, a key factor in the performance of hybrid optoelectronic devices. nih.gov

Role of Steric Bulk in Controlling Solid-State Packing and Charge Mobility (related to organic semiconductors)

The performance of organic semiconductors is intrinsically linked to how the constituent molecules pack in the solid state, as this arrangement dictates the efficiency of charge transport (charge mobility). acs.org The introduction of bulky substituents is a well-established strategy for tuning these packing motifs. cam.ac.uk

In many unsubstituted π-conjugated molecules, a layered herringbone packing is common, which often leads to two-dimensional charge transport within the layers. acs.org The introduction of sterically demanding groups like tert-butyls disrupts this typical packing. This can have two opposing effects. On one hand, it can increase the distance between the π-conjugated cores, which generally reduces the electronic coupling and can lower charge mobility. For example, in some tetraazapyrene derivatives, bulky substituents lead to increased interplanar distances and a disruption of π-π interactions, which is not conducive to high mobility. mpg.de

On the other hand, strategic placement of bulky groups can enforce a specific, desirable packing arrangement. For some n-type organic semiconductors, bulky cyclohexyl substituents were shown to induce more isotropic (uniform in all directions) intermolecular orbital overlaps compared to less bulky phenyl substituents. cam.ac.uk This isotropic nature can be beneficial for device performance, leading to high electron mobility in both single-crystalline and polycrystalline thin-film transistors. cam.ac.uk The key is that the steric bulk can be used to fine-tune the molecular assembly and the degree of intermolecular orbital overlap. cam.ac.uk

The table below illustrates how substituents can influence the properties of organic semiconductors, drawing a generalized comparison based on principles observed in the literature.

| Property | Molecule with No/Small Substituents | Molecule with Bulky Substituents (e.g., tert-butyl) |

| Solid-State Packing | Typically dense, herringbone or π-stacked | Less dense, frustrated packing; can be engineered for specific motifs |

| Intermolecular Distance | Short, leading to strong electronic coupling | Generally larger, potentially weaker electronic coupling mpg.de |

| Charge Mobility Anisotropy | Often high, with transport favored in specific directions (anisotropic) acs.org | Can be tuned towards more uniform, isotropic transport cam.ac.uk |

| Solubility | Often low | Generally increased |

| Potential Application | High-performance, single-crystal devices | Processable thin-film transistors, where isotropic mobility is an advantage cam.ac.uk |

Therefore, while the large tert-butyl groups on the naphthalene core in this compound would increase the intermolecular distance, they also provide a powerful tool for controlling the solid-state architecture, which is a critical factor in designing next-generation organic electronic materials.

Q & A

Q. What are the established synthetic routes for 1,3,6,8-Tetra-tert-butylnaphthalene, and how do steric hindrance challenges influence reaction optimization?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation of naphthalene with tert-butyl halides or alcohols, using Lewis acids (e.g., AlCl₃) as catalysts. Steric hindrance from the bulky tert-butyl groups complicates regioselectivity and purification. Key strategies include:

- Low-temperature conditions to reduce side reactions.

- Stepwise alkylation for controlled substitution (e.g., introducing tert-butyl groups sequentially).

- Chromatographic purification (e.g., silica gel or HPLC) to isolate the tetra-substituted product from mono-/di-/tri-substituted intermediates .

Q. How can electron paramagnetic resonance (EPR) spectroscopy characterize the electronic structure of this compound?

Methodological Answer: EPR is critical for studying radical intermediates formed during redox reactions. For example, reduction with potassium in tetrahydrofuran generates a radical anion, as shown in a 1976 study :

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

Methodological Answer: The compound’s solubility is limited in polar solvents due to its hydrophobic tert-butyl substituents. Recommended systems include:

- Aromatic solvents : Toluene or xylene at elevated temperatures (60–80°C).

- Halogenated solvents : Dichloromethane or chloroform for room-temperature studies.

- Co-solvent mixtures : THF/hexane (1:1) for crystallization .

Advanced Research Questions

Q. How does this compound function in supramolecular assemblies, and what analytical techniques validate host-guest interactions?

Methodological Answer: The compound’s rigid, sterically shielded structure makes it a candidate for:

- Metal-organic frameworks (MOFs) : As a linker in pyrene-based frameworks (e.g., 1,3,6,8-tetra(p-benzoate) pyrene MOFs) .

- Validation methods :

- X-ray crystallography to resolve π-stacking distances.

- UV-Vis titration for binding constant calculations.

- DSC/TGA to assess thermal stability of assemblies .

Q. What computational approaches elucidate substituent effects on the conformational dynamics of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model:

Q. How does this compound perform as a redox-active ligand in catalytic systems?

Methodological Answer: The compound’s electron-deficient naphthalene core facilitates charge transfer in catalysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.